molecular formula C21H24FN3O4 B2988941 Isobutyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-28-9

Isobutyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2988941
CAS No.: 868144-28-9
M. Wt: 401.438
InChI Key: WOKUYCNWIDADFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic scaffold integrating pyridine and pyrimidine rings. The structure features a 3-fluorophenyl substituent at position 5, isobutyl ester at position 6, and methyl groups at positions 1, 3, and 5. Its molecular formula is C₂₂H₂₄FN₃O₄, with a molecular weight of 413.45 g/mol (calculated from structural analogs in ). Synthetic routes often involve cyclocondensation of substituted pyruvic acids with aminouracils, as seen in related pyridopyrimidine derivatives .

Properties

IUPAC Name

2-methylpropyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4/c1-11(2)10-29-20(27)15-12(3)23-18-17(19(26)25(5)21(28)24(18)4)16(15)13-7-6-8-14(22)9-13/h6-9,11,16,23H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKUYCNWIDADFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=CC=C3)F)C(=O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isobutyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a novel compound with potential therapeutic applications. Its structure suggests a complex interaction with biological systems, particularly in the realms of anticancer and anti-inflammatory activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by a unique hexahydropyrido[2,3-d]pyrimidine core with multiple functional groups that may contribute to its biological activity. The presence of the fluorophenyl group is particularly noteworthy as fluorinated compounds often exhibit enhanced pharmacological properties due to their increased lipophilicity and metabolic stability.

Structural Formula

C19H24FN2O4\text{C}_{19}\text{H}_{24}\text{F}\text{N}_2\text{O}_4

Molecular Weight

  • Molecular Weight : 360.41 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound show significant anticancer properties. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), MCF-7 (breast cancer), SF-268 (brain cancer), and B16F-10 (melanoma).
  • Mechanism of Action : These compounds often act by inhibiting key signaling pathways involved in cell proliferation and survival.

Case Study: Anticancer Efficacy

A recent study evaluated a series of pteridine derivatives for their anticancer activity. The results indicated that modifications in the structure significantly influenced their efficacy against various cancer cell lines. The compound in focus showed promising results in inhibiting cell growth and inducing apoptosis in tested cell lines .

Anti-inflammatory Properties

Inflammation plays a critical role in various chronic diseases. Compounds with a similar structure have been investigated for their anti-inflammatory effects:

  • Target Enzymes : Many derivatives inhibit cyclooxygenase (COX) enzymes which are pivotal in the inflammatory response.

Research Findings

In vitro studies have shown that these compounds can significantly reduce pro-inflammatory cytokines and chemokines in activated immune cells. This suggests a potential application in treating inflammatory diseases .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

ParameterValue
AbsorptionHigh
DistributionExtensive due to lipophilicity
MetabolismHepatic; potential for phase I and II metabolism
ExcretionPrimarily renal

The compound's lipophilic nature may facilitate better absorption and distribution but could also pose challenges regarding metabolism and clearance.

Comparison with Similar Compounds

Critical Analysis of Divergent Evidence

  • and highlight divergent synthetic yields depending on fluorination and heterocycle type. The nanocatalyst method is superior for non-fluorinated analogs but less efficient for fluorophenyl derivatives.
  • Pharmacological data in and suggest structural nuances (e.g., thio vs. oxo groups) drastically alter target engagement, underscoring the need for tailored functionalization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.